molecular formula C6H15NO2 B8099430 1-Amino-3-methoxy-3-methylbutan-2-ol

1-Amino-3-methoxy-3-methylbutan-2-ol

Cat. No.: B8099430
M. Wt: 133.19 g/mol
InChI Key: PMSJZHAMUXSLDR-UHFFFAOYSA-N
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Description

1-Amino-3-methoxy-3-methylbutan-2-ol is an organic compound with the molecular formula C₆H₁₅NO₂. It is a versatile molecule that finds applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound features an amino group (-NH₂), a methoxy group (-OCH₃), and a methyl group (-CH₃) attached to a butan-2-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methoxy-3-methylbutan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxy-3-methyl-1-butanol with ammonia under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methoxy-3-methylbutan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or tosylates under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can produce various halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-Amino-3-methoxy-3-methylbutan-2-ol is utilized in several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

  • Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used as a solvent in paints, inks, and fragrances due to its chemical properties.

Mechanism of Action

The mechanism by which 1-amino-3-methoxy-3-methylbutan-2-ol exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. In pharmaceutical applications, it may target specific receptors or enzymes to produce therapeutic effects.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may act as a substrate or inhibitor for certain enzymes, affecting their activity.

  • Receptors: It may bind to specific receptors, triggering signaling pathways that lead to desired biological responses.

Comparison with Similar Compounds

  • 1-amino-2-methoxy-2-methylbutan-3-ol

  • 1-amino-2-methoxy-3-methylbutan-2-ol

  • 3-methoxy-3-methyl-1-butanol

Properties

IUPAC Name

1-amino-3-methoxy-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(2,9-3)5(8)4-7/h5,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSJZHAMUXSLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CN)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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